(4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone
Description
Frontier Molecular Orbitals
- HOMO ($$ -6.23 \, \text{eV} $$): Localized on the pyridine ring and carbonyl group, indicating nucleophilic reactivity.
- LUMO ($$ -1.89 \, \text{eV} $$): Centered on the piperidine nitrogen and aminomethyl group, suggesting electrophilic sites.
The HOMO-LUMO gap of $$ 4.34 \, \text{eV} $$ implies moderate kinetic stability, consistent with its shelf-life under inert conditions.
Charge Distribution
| Atom | Natural Charge (e) |
|---|---|
| Pyridine N | −0.45 |
| Carbonyl O | −0.62 |
| Piperidine N | −0.32 |
| Aminomethyl N | −0.85 |
Table 2: NBO charges from DFT analysis.
The aminomethyl nitrogen bears the highest negative charge, aligning with its role as a hydrogen bond donor in intermolecular interactions.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11/h1-2,5,9-10H,3-4,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBSSCGRYRJPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyanohydrins and Piperidines
- Methodology: Reductive amination of cyanohydrins with primary or secondary amines, facilitated by boron hydrides such as sodium cyanoborohydride, in basic media (e.g., DABCO), in alcohol solvents like methanol.
- Reaction Conditions: Room temperature to mild heating (~50°C), basic environment, and in some cases, addition of metal salts (e.g., FeSO₄) to suppress side reactions.
- Outcome: Formation of aminomethyl derivatives with high yields, often followed by deprotection or further functionalization.
Example: A study demonstrated the reductive amination of cyanohydrins to generate aminomethyl-piperidines, which could be tailored with various substituents to enhance biological activity.
Amidation and Coupling Reactions
- Schotten-Baumann Procedure: Used extensively for coupling benzoyl chlorides with amines to generate benzamides, a key intermediate in the synthesis of the target compound.
- Reagents: Benzoyl chlorides, amines (e.g., pyridin-3-yl amines), in the presence of bases like pyridine or triethylamine.
- Reaction Conditions: Reflux in inert solvents such as dichloromethane, with subsequent purification by chromatography.
Example: Benzoyl chlorides derived from 4-(bromomethyl)benzoic acid esters were coupled with cyclic amines, including piperidine derivatives, to produce aminomethyl benzamides.
Specific Preparation Methods for (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone
Synthesis via Reductive Amination of Piperidinyl Precursors
Based on the literature, a plausible route involves:
- Step 1: Preparation of 4-(bromomethyl)benzoic acid esters followed by cyclic amines (e.g., piperidine) to generate 4-(aminomethyl)benzamides.
- Step 2: Hydrolysis of esters to benzoic acids, then conversion to benzoyl chlorides via thionyl chloride reflux.
- Step 3: Coupling with pyridin-3-amine derivatives using Schotten-Baumann conditions to form benzamides bearing the pyridin-3-yl group.
- Step 4: Reductive amination of the benzamide intermediate with piperidine derivatives, employing sodium cyanoborohydride or similar reducing agents, to introduce the aminomethyl group at the piperidine nitrogen.
This sequence aligns with methods used for synthesizing related compounds, emphasizing the importance of selective amination and coupling steps.
One-Pot Curtius Rearrangement and Carbamate Formation
An alternative approach involves:
- Step 1: Formation of isocyanates via Curtius rearrangement of acyl azides, generated from carboxylic acids and diphenylphosphoryl azide (DPPA).
- Step 2: Reaction of isocyanates with alcohols or amines to form carbamates or ureas.
- Step 3: Subsequent reduction or functionalization to install the aminomethyl group.
This method offers high yields and purity, especially for complex molecules like the target compound.
Synthesis via Grignard Reagents and Aromatic Substitutions
- Method: Use of Grignard reagents (e.g., isopropylmagnesium chloride) to functionalize pyridine derivatives, followed by coupling with piperidine-based intermediates.
- Reaction Conditions: Conducted at ambient temperature to avoid side reactions, with catalysts like palladium or platinum to facilitate cross-coupling.
- Outcome: Efficient formation of the key carbonyl linkage with high regioselectivity.
Reaction Data and Yields
| Step | Reaction Type | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| 1 | Reductive amination | Cyanohydrins + amines (piperidine derivatives) | Room temp, basic, boron hydrides | 70-85% | High selectivity, minimal side products |
| 2 | Benzoyl chloride coupling | Benzoyl chlorides + pyridin-3-amine | Reflux, dichloromethane, pyridine base | 75-90% | Purity enhanced via chromatography |
| 3 | Cyclization / Functionalization | Various, including Grignard reagents | Ambient to mild heating | 60-80% | Depending on substituents and catalysts |
Note: The yields vary based on substituents and specific reaction conditions, but the outlined methods are robust for synthesizing the target compound.
Research Findings and Optimization Strategies
- Selectivity: Use of protecting groups (e.g., Boc) on amines prevents over-alkylation.
- Purity: Chromatography and recrystallization from ethanol or methanol are effective for purification.
- Reaction Conditions: Mild temperatures (20–70°C) favor high yields and minimize by-products.
- Catalysts: Raney nickel, palladium on carbon, or platinum catalysts facilitate hydrogenation steps, especially in pyridine ring modifications.
- Side Reactions: Avoiding excess reagents and controlling pH prevents formation of N,N-dialkylated products.
Scientific Research Applications
Protein Kinase Inhibition
Recent studies have highlighted the potential of (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone as an inhibitor of specific protein kinases. Protein kinases are critical in many cellular processes, and their dysregulation is often associated with diseases such as cancer. The compound's structure suggests it may interact effectively with the active sites of these enzymes, leading to inhibition.
In a study focusing on the synthesis of similar compounds, derivatives were evaluated for their inhibitory activity against a panel of protein kinases. Although (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone itself was not directly tested, related structures demonstrated promising results, indicating that modifications to this compound could yield effective inhibitors .
Neuropharmacological Potential
The piperidine and pyridine moieties present in the compound are known to influence neuropharmacological activity. Compounds containing these structures have been studied for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This suggests that (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone may have applications in treating neurological disorders such as depression or anxiety .
Synthetic Routes
The synthesis of (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone has been documented through various chemical pathways, including reductive amination and coupling reactions involving piperidine derivatives. The synthetic routes often involve the use of protecting groups and specific reaction conditions to yield high-purity products .
Derivative Exploration
The exploration of derivatives of (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone is crucial for enhancing its bioactivity and selectivity. Researchers are investigating modifications to the pyridine ring and variations in the piperidine structure to optimize interactions with target proteins or receptors .
Case Study: Inhibition of Cancer Cell Proliferation
In a recent case study, derivatives based on (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications led to significant reductions in cell viability in vitro, suggesting potential therapeutic applications in oncology .
Case Study: Neuroprotective Effects
Another study examined the neuroprotective effects of compounds related to (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone in models of neurodegeneration. The findings revealed that these compounds could mitigate oxidative stress and apoptosis in neuronal cells, supporting their potential use in neurodegenerative disease management .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The core structure of (4-(aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone allows for diverse substitutions, influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated logP values based on structural similarity and substituent contributions.
Key Observations :
- Pyridine vs.
- Methylsulfonyl Substitution : The methylsulfonyl group in increases molecular weight and polarity, which may improve binding to polar enzyme active sites .
- Oxygen-Linked Substituents : The 6-methylpyridin-2-yloxy group in adds steric bulk and hydrogen-bonding capacity, impacting pharmacokinetics .
Key Findings :
- SHP2 Inhibition : Compound 11a (), a close analog with a dichlorophenyl-pyridine modification, exhibits potent SHP2 inhibition (IC₅₀ = 1.36 μM) and direct protein binding, highlighting the scaffold’s utility in oncology .
- Structural Complexity and Activity : The peptide-conjugated analog in demonstrates how extending the core structure with peptide chains can broaden biological targeting, though specific activities require further study .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone, and how can reaction yields be improved?
- Methodology :
- Coupling Reactions : Utilize nucleophilic substitution or amide coupling between the piperidine and pyridine moieties. For example, describes a similar compound synthesized via Grignard reagent (CH₃MgBr) in THF at 0°C, followed by acid quenching and purification via silica gel chromatography (0–70% EtOAc/hexanes) .
- Catalysts : Fe(acac)₃ (iron acetylacetonate) may enhance reaction efficiency, as seen in triazolopyridine-piperidine methanone synthesis .
- Purification : Freeze-drying or column chromatography under reduced pressure improves purity (>95% by HPLC) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.39 ppm for methyl groups in ) confirm regiochemistry and functional groups .
- Mass Spectrometry : ESI+ MS (e.g., m/z 389 [M+H]+) validates molecular weight .
- HPLC : Retention time (tR = 14.1 min) and AUC purity (>98%) ensure batch consistency .
Q. What safety protocols are essential for handling and storing this compound?
- Methodology :
- Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances (e.g., oxidizers) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. In case of skin contact, flush with water for ≥15 minutes .
- Disposal : Follow hazardous waste regulations (e.g., incineration) as per SDS guidelines .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodology :
- Molecular Docking : Screen against targets like CYP46A1 (implicated in neurodegenerative disorders) using software such as AutoDock Vina .
- QSAR Studies : Compare structural analogs (e.g., trifluoromethylphenyl derivatives in ) to identify critical pharmacophores .
- MD Simulations : Assess binding stability in lipid bilayers or enzyme active sites over 100-ns trajectories .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Dose-Response Curves : Validate potency (IC₅₀) in independent replicates to rule out assay-specific artifacts .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify nonspecific interactions (e.g., kinase inhibition) .
- Metabolic Stability : Test hepatic microsome stability to differentiate intrinsic activity vs. metabolite effects .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
- Methodology :
- Substituent Variation : Modify the pyridine ring (e.g., 6-fluoro substitution in ) to enhance target affinity .
- Piperidine Optimization : Introduce bulky groups (e.g., benzyl in ) to improve blood-brain barrier penetration .
- Bioisosteric Replacement : Replace the aminomethyl group with cyclopropyl or trifluoromethyl to balance solubility and potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
